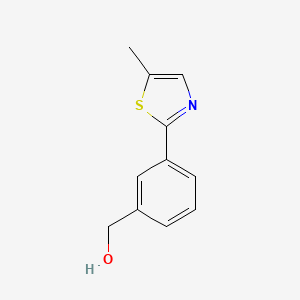

(3-(5-Methylthiazol-2-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

[3-(5-methyl-1,3-thiazol-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H11NOS/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3 |

InChI Key |

MMZJZSUHVYKPPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methylthiazol 2 Yl Phenyl Methanol and Its Analogs

General Synthetic Strategies for Thiazole-Substituted Phenylmethanols

The synthesis of thiazole-substituted phenylmethanols can be approached by two primary retrosynthetic disconnections: either by first constructing the thiazole (B1198619) ring and then modifying a substituent on the phenyl ring to create the methanol (B129727) group, or by forming the thiazole ring on a pre-functionalized phenyl precursor.

Thiazole Ring Formation Techniques

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this moiety. researchgate.net

Hantzsch Thiazole Synthesis : This is the most common and versatile method for thiazole synthesis. researchgate.netresearchgate.net It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govwikipedia.org The versatility of this method allows for the introduction of various functional groups, making it highly adaptable for creating substituted thiazoles. researchgate.netbepls.com

Cook-Heilborn Synthesis : This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions. nih.govpharmaguideline.com

Gabriel Synthesis : In this approach, an acylamino-ketone is treated with a thionating agent, such as phosphorus pentasulfide, to yield 2,5-disubstituted thiazole derivatives. researchgate.net

These classical methods, particularly the Hantzsch synthesis, remain fundamental in accessing the thiazole core of the target molecule and its analogs. nih.govbepls.com

Phenylmethanol Moiety Construction

The phenylmethanol group, also known as a benzyl (B1604629) alcohol, is a common structural unit in organic molecules. nih.gov Its synthesis typically involves the reduction of a corresponding carbonyl group attached to the phenyl ring.

Reduction of Esters : Carboxylic esters are widely used precursors for alcohols. google.com Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for reducing esters to primary alcohols. youtube.comchemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. chemistrysteps.com Other reagents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed, sometimes offering greater selectivity. youtube.comchemistrysteps.com

Reduction of Aldehydes and Ketones : If the precursor is a benzaldehyde (B42025) or a ketone, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used. researchgate.net

Grignard Reactions : An alternative route involves the reaction of a Grignard reagent with an aldehyde. For instance, the reaction of phenylmagnesium bromide with furfural (B47365) yields furan-2-yl(phenyl)methanol. orgsyn.org This method is more suitable for constructing secondary or tertiary alcohols.

For the primary alcohol in (3-(5-Methylthiazol-2-yl)phenyl)methanol, the reduction of a corresponding ester or aldehyde is the most direct and common strategy.

Targeted Synthesis of this compound

A targeted synthesis for this compound would logically involve the preparation of a key intermediate, such as methyl 3-(5-methylthiazol-2-yl)benzoate, followed by its reduction.

Precursor Synthesis and Derivatization

The synthesis of the thiazole ring often begins with simpler, commercially available building blocks. 2-Amino-5-methylthiazole (B129938) is a key heterocyclic building block that serves as a precursor in the synthesis of various more complex molecules, including the non-steroidal anti-inflammatory drug Meloxicam. chemdad.comdarshanpharmachem.com

A plausible pathway to a necessary precursor for the target molecule could involve the cyclocondensation of 2-chloropropionaldehyde with a thioamide derivative of a benzoic acid. 2-Amino-5-methylthiazole itself can be synthesized at a high yield through the cyclocondensation reaction of 2-chloropropionaldehyde and thiourea (B124793) in an aqueous solution. google.com

Another synthetic sequence involves starting with ethyl 4-bromo-3-oxopentanoate, which reacts with thiourea to form an ester-containing 2-amino-5-methylthiazole derivative. nih.gov This ester can then be further modified. The general reactivity of the 2-aminothiazole (B372263) group allows for various derivatizations to build the desired phenyl-substituted structure. sysrevpharm.org

Reaction Pathways and Optimization

The final step in the proposed synthesis is the reduction of an ester precursor, for example, methyl 3-(5-methylthiazol-2-yl)benzoate, to the target alcohol, this compound. This transformation is a standard procedure in organic synthesis. google.com

Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is the reagent of choice for this type of reduction. chemicalbook.com The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and then allowed to proceed to completion. chemicalbook.com The optimization of this step involves managing the stoichiometry of the reducing agent and ensuring anhydrous conditions to prevent decomposition of the hydride reagent.

Below is a table comparing common reducing agents for the ester-to-alcohol transformation.

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | Highly reactive, reduces most carbonyls | Reacts violently with water, not selective |

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., EtOH, MeOH) | Safer to handle, more selective for aldehydes/ketones | Generally does not reduce esters unless activated |

| Diisobutylaluminum Hydride | DIBAL-H | Anhydrous toluene (B28343) or CH₂Cl₂, low temp. (-78 °C) | Can stop at the aldehyde stage at low temp. | Temperature control is critical for selectivity |

This table is generated based on data from multiple sources. chemistrysteps.comresearchgate.netorganic-chemistry.org

For the complete reduction to this compound, LiAlH₄ would be the most straightforward and efficient choice. chemicalbook.com

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

In recent years, significant effort has been directed toward developing more environmentally benign synthetic methods for heterocyclic compounds, including thiazoles. bepls.comresearchgate.netbohrium.com These green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net

Several green strategies have been successfully applied to thiazole synthesis:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields for thiazole formation, often under solvent-free conditions. bepls.comscilit.com

Ultrasonic-Mediated Synthesis : The use of ultrasound is another energy-efficient method that can promote reactions and lead to high yields of thiazole derivatives. bepls.comresearchgate.net

Use of Green Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) minimizes environmental impact. bepls.comnih.gov Catalyst-free synthesis of some thiazole derivatives has been achieved in water. bepls.com

Multi-component Reactions (MCRs) : One-pot MCRs improve atom economy and process efficiency by combining multiple reaction steps without isolating intermediates. bepls.comnih.gov

The table below summarizes some green synthetic techniques for thiazole derivatives.

| Green Technique | Principle | Example Application | Reference(s) |

| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and uniformly. | Rapid synthesis of hydrazinyl thiazoles under solvent-free conditions. | bepls.comscilit.com |

| Ultrasound Sonication | Uses acoustic cavitation to enhance chemical reactivity. | Synthesis of Hantzsch thiazole derivatives using a reusable catalyst. | bepls.comresearchgate.net |

| Green Solvents | Employs environmentally friendly solvents like water or PEG. | Catalyst-free synthesis of 2-aminothiazoles in PEG-400. | bepls.com |

| Multi-component Reactions | Combines three or more reactants in a single step. | One-pot synthesis of thiazole derivatives using a KF/Clinoptilolite nanoparticle catalyst in water. | nih.gov |

These sustainable approaches offer powerful alternatives to conventional methods for synthesizing the thiazole core of this compound and related compounds, aligning with the modern principles of green chemistry. researchgate.netbohrium.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for the rapid synthesis of heterocyclic compounds, including thiazoles. nih.govmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times compared to conventional heating methods. mdpi.comnih.gov The syntheses of various N-heterocycles have been successfully performed under microwave irradiation, demonstrating substantial improvements in both reaction time and efficiency. nih.gov The unique properties of dielectric heating can strongly promote cyclocondensation and cycloaddition reactions, which are often key steps in the formation of thiazole rings. nih.gov

In the context of thiazole synthesis, microwave irradiation has been employed for domino alkylation-cyclization reactions of propargyl bromides with thioureas to produce 2-aminothiazoles. sciencescholar.us This approach highlights the potential of MAOS to facilitate complex transformations in a more efficient manner. Furthermore, the Knoevenagel condensation, a crucial C-C bond-forming reaction, has been successfully carried out under solvent-free microwave conditions to synthesize various benzothiazole (B30560) derivatives. researchgate.netresearchgate.net This methodology is not only efficient but also aligns with the principles of green chemistry by minimizing solvent waste. researchgate.net

The application of microwave-assisted synthesis can be particularly advantageous for preparing analogs of this compound, where rapid diversification of substituents on the phenyl or thiazole ring is desired.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | 2-Arylbenzothiazoles | Glycerol, Microwave Irradiation | High | researchgate.net |

| Propargyl Bromides, Thioureas | 2-Aminothiazoles | Microwave Irradiation | Not specified | sciencescholar.us |

| 2-(Benzo[d]thiazol-2-yl)acetonitrile, Aromatic Aldehydes | (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles | Solvent-free, Microwave Irradiation | 50-75 | researchgate.net |

| N-Aryl Enamines | 2-Methyl-1H-indole-3-carboxylate Derivatives | Pd-Catalyst, Microwave Irradiation | >90 | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. This technique offers a green and efficient alternative to conventional methods for the synthesis of various heterocyclic compounds. ksu.edu.sa The chemical effects of ultrasound arise from the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extremely high temperatures and pressures. nih.gov These conditions can significantly enhance reaction rates and yields. nih.govnih.gov

The synthesis of thiazole derivatives has been successfully achieved using ultrasonic irradiation. For instance, novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] chemicalbook.comtandfonline.comresearchgate.netdiazaphosphole-6-carboxylates were synthesized in high yields via a one-pot, three-component reaction under ultrasound irradiation. nih.gov This method demonstrates the efficiency of sonochemistry in constructing complex heterocyclic systems in short reaction times. nih.gov Similarly, the synthesis of other thiazole derivatives has been reported using recyclable biocatalysts under ultrasonic conditions, highlighting the eco-friendly nature of this approach. nih.govmdpi.comresearchgate.net The use of ultrasound can often be performed at lower temperatures than conventional heating, which is beneficial for thermally sensitive substrates.

Table 2: Examples of Ultrasound-Assisted Synthesis of Thiazole Derivatives

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic Aldehydes, Ethyl Dichlorophosphite | Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] chemicalbook.comtandfonline.comresearchgate.netdiazaphosphole-6-carboxylates | THF, Triethylamine, 50 °C, Ultrasound | High | nih.gov |

| Thiosemicarbazone derivative, Hydrazonoyl Halides or α-Haloketones | Thiazole Derivatives | Ethanol, Triethylamine, 40 °C, Ultrasound | Not specified | mdpi.com |

| 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl Chlorides or 2-bromo-1-arylethan-1-ones | Thiazole Derivatives | TCsSB catalyst, Ultrasound | High | nih.govresearchgate.net |

| Various precursors | 1,3-Thiazoles and 1,3,4-Thiadiazines | Solvent-free, Ultrasound | Not specified | scilit.com |

Catalytic Methodologies (e.g., silica (B1680970) sulfuric acid catalysis)

The use of heterogeneous solid acid catalysts, such as silica sulfuric acid (SSA), offers a green and efficient approach for the synthesis of heterocyclic compounds. SSA is prepared by the immobilization of sulfuric acid onto silica gel, resulting in a catalyst that is easy to handle, non-corrosive, and recyclable. Its application in organic synthesis aligns with the principles of green chemistry by replacing hazardous and corrosive liquid acids.

While a direct application of silica sulfuric acid for the synthesis of this compound is not explicitly detailed in the provided context, its utility in the synthesis of related heterocyclic systems suggests its potential applicability. For example, SSA has been effectively used as a catalyst for the synthesis of various thiazole-containing compounds. The advantages of using SSA include mild reaction conditions, high yields, and simple work-up procedures. The catalyst can often be recovered by simple filtration and reused multiple times without a significant loss of activity.

The synthesis of trisubstituted thiazoles has been reported using other heterogeneous nanocatalysts, such as Fe3O4@vitamin B1, in water as a green solvent, further underscoring the trend towards environmentally benign catalytic systems in thiazole synthesis. bepls.com

Table 3: Examples of Catalytic Synthesis of Thiazole Derivatives | Starting Materials | Product | Catalyst | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Arylglyoxal monohydrate, Cyclic 1,3-dicarbonyls, Thioamides | Trisubstituted Thiazoles | Fe3O4@vitamin B1 | Water, 80 °C | Not specified | bepls.com | | 2-Iodothiophene, Thiols | 2-(Arylthio)thiophenes | Solvent-free, Catalyst-free | High | researchgate.net | | β-Oxodithioester, 2-Hydroxy Benzaldehyde/Naphthaldehyde | Chromene/Benzochromene-2-thiones | SiO2·H2SO4 | Solvent-free | High | researchgate.net | | 2-Aminothiophenol, Aldehydes | Benzothiazoles | Catalyst-free | Glycerol, Microwave | High | researchgate.net |

Synthesis of Related this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound involves various chemical transformations. A key structural isomer, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, has been synthesized by the reduction of the corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. chemicalbook.com This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. chemicalbook.com

The synthesis of the broader class of 5-methyl-2-phenylthiazole (B2815521) derivatives often starts with the condensation of thiobenzamide (B147508) with a suitable three-carbon building block. chemicalbook.com For instance, the reaction of thiobenzamide with 2-bromopropionaldehyde diethyl acetal (B89532) can yield 5-methyl-2-phenylthiazole. chemicalbook.com From this core structure, further functionalization can be achieved. For example, 5-methyl-2-phenylthiazole-4-carboxamide can be synthesized and subsequently used as a precursor for a variety of heteroazole derivatives. researchgate.net

Another common route to thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide. sciencescholar.usjpionline.org This method is highly versatile and allows for the introduction of various substituents on the thiazole ring. For example, 2-amino-4-substituted phenyl thiazoles can be synthesized via the Hantzsch reaction and then further modified. jpionline.org

The synthesis of other related structures, such as 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, has also been reported, showcasing the diverse range of thiazole-based compounds that can be accessed through modern synthetic methods. tandfonline.com

Table 4: Synthesis of this compound Analogs and Derivatives

| Compound | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminum hydride, THF, 0 °C | chemicalbook.com |

| 5-Methyl-2-phenylthiazole | Thiobenzamide, 2-Bromopropionaldehyde diethyl acetal | Toluene-4-sulfonic acid, Ethanol/Water, 90 °C | chemicalbook.com |

| 5-Methyl-2-phenylthiazole-4-carboxamide | 5-Methyl-2-phenylthiazole-4-carboxylic acid | Not specified | researchgate.net |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, Mercapto derivatives | Not specified | tandfonline.com |

| 2-Amino-4-substituted phenyl thiazoles | Substituted α-haloketones, Thiourea | Hantzsch reaction | jpionline.org |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | Ethyl 4-bromo-3-oxopentanoate, Thiourea, Hydrazine hydrate, CS2, Aldehydes | Multi-step synthesis | nih.gov |

Structural Characterization and Spectroscopic Analysis of 3 5 Methylthiazol 2 Yl Phenyl Methanol

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable tools in chemical analysis, each providing a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals details about the carbon skeleton.

¹H-NMR Spectroscopy: The predicted ¹H-NMR spectrum of (3-(5-Methylthiazol-2-yl)phenyl)methanol would display distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton on the thiazole (B1198619) ring would likely appear as a singlet in a similar region. The benzylic protons of the methanol (B129727) group (-CH₂OH) would produce a singlet around δ 4.7 ppm, and the methyl group protons on the thiazole ring would yield a sharp singlet further upfield, around δ 2.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, each unique carbon atom would give rise to a distinct signal. The carbon atoms of the phenyl and thiazole rings are expected to resonate in the δ 120-170 ppm range. The carbon of the benzylic methanol group (-CH₂OH) would likely appear around δ 65 ppm, while the methyl group carbon (-CH₃) would be found in the upfield region, typically around δ 15-20 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound Predicted data based on standard chemical shift values and analysis of similar structures.

| ¹H-NMR Data | ¹³C-NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.8-7.3 | Aromatic protons (phenyl ring) | ~168 | C=N (Thiazole C2) |

| ~7.5 | Thiazole proton (H4) | ~152 | Thiazole C5 |

| ~4.7 | -CH₂- (methanol group) | ~141 | Phenyl C1 |

| ~2.5 | -CH₃ (methyl group) | ~133 | Phenyl C3 |

| Variable | -OH (hydroxyl proton) | ~129-124 | Phenyl CH carbons |

| ~65 | -CH₂OH |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The spectrum would also feature sharp peaks between 1600-1450 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the phenyl and thiazole rings, respectively. A distinct C-O stretching band for the primary alcohol would be expected around 1050-1000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on characteristic vibrational frequencies of functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Phenyl & Thiazole) |

| 2960-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1610, ~1580, ~1475 | C=C / C=N stretch | Aromatic / Thiazole Rings |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₁NOS), the calculated molecular weight is approximately 205.056 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 205. A prominent fragment would likely be observed at m/z = 188, corresponding to the loss of a hydroxyl radical ([M-OH]⁺). Another significant peak would be the benzylic cation at m/z = 172, formed by the loss of the entire hydroxymethyl group ([M-CH₂OH]⁺). Further fragmentation of the thiazole and phenyl rings would produce a complex pattern of lower mass ions. HRMS would confirm the elemental composition by providing an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on molecular structure and common fragmentation pathways.

| m/z Value | Predicted Ion | Formula |

|---|---|---|

| 205 | Molecular Ion [M]⁺ | [C₁₁H₁₁NOS]⁺ |

| 188 | [M - OH]⁺ | [C₁₁H₁₀NS]⁺ |

X-ray Crystallography for Conformation and Binding Analysis

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, analysis of related thiazole-phenyl structures provides valuable insight into its likely solid-state conformation. nih.govnih.gov

Furthermore, the presence of the hydroxyl group introduces the possibility of strong intermolecular hydrogen bonding. In the crystal lattice, O-H···N hydrogen bonds could form between the alcohol group of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. nih.gov These interactions are crucial in directing the crystal packing, often leading to the formation of chains or layered structures. The specific geometry of these hydrogen bonds, including bond lengths and angles, would be precisely determined by an X-ray diffraction study.

Biological Activity Studies of 3 5 Methylthiazol 2 Yl Phenyl Methanol and Its Derivatives

Enzyme and Receptor Modulation

Inhibition of ADAMTS7 Protease

A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme implicated in the progression of atherosclerosis. rsc.org The therapeutic potential of targeting this enzyme with small molecule inhibitors has led to research into various chemical scaffolds. In this context, arylsulfonamides with a hydroxamate-based structure have been designed and synthesized as potent and selective inhibitors of ADAMTS7. rsc.org Through in silico-guided hit optimization, a p-trifluoromethyl biphenyl (B1667301) sulfonamide was identified as a lead compound, demonstrating a significant selectivity for ADAMTS7 over a related enzyme, ADAMTS5. rsc.org This research highlights a strategy for developing selective inhibitors for the ADAMTS family of proteases.

Modulation of G-protein Coupled Bile Acid Receptor 1 (TGR5)

The G-protein coupled bile acid receptor 1 (TGR5), also known as GPBAR1, is a key player in bile acid sensing and has been shown to influence metabolic, inflammatory, and proliferative processes. nih.gov While TGR5 agonists have therapeutic potential, their systemic effects have limited their clinical utility. To circumvent this, research has focused on the development of gut-restricted TGR5 agonists. One such study describes the discovery and optimization of a series of thiazolidine (B150603) derivatives that elicit a potent response in mice with minimal systemic side effects. nih.gov This work demonstrates the potential for developing tissue-specific modulators of TGR5.

Inhibition of Glutathione S-Transferase Omega 1 (GSTO1-1)

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification processes, and their overexpression has been linked to drug resistance in cancer. nih.govresearchgate.netnih.gov Specifically, Glutathione S-transferase Pi (GSTpi or GSTP1-1) is a target for anticancer drug design to enhance the efficacy of chemotherapy. researchgate.netresearchgate.net

A number of thiazole (B1198619) derivatives have been investigated as inhibitors of GSTs. For instance, ethacrynic acid, a known weak GSTpi inhibitor, has been structurally modified into thiazole derivatives to improve its inhibitory activity. researchgate.net Studies have also identified 2-amino-4-(p-tolyl)thiazole as a compound that significantly suppresses GST activity. nih.gov Another study on benzothiazole (B30560) derivatives identified two compounds that showed promising in vitro inhibitory activity against human GSTP1-1. researchgate.net The development of potent and selective GSTO1 inhibitors remains an active area of research. nih.gov

| Compound Type | Target Enzyme | Key Findings |

| Ethacrynic acid thiazole derivatives | GSTpi | Replacement of the carboxyl group of ethacrynic acid with a thiazole heterocycle improved GSTpi inhibition. researchgate.net |

| 2-amino-4-(p-tolyl)thiazole | GST | Significantly suppressed GST activity. nih.gov |

| Benzothiazole derivatives | hGSTP1-1 | Two lead compounds with notable in vitro inhibitory activity were identified. researchgate.net |

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. dovepress.commdpi.com Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. bwise.krnih.gov A significant number of thiazole-containing compounds have been developed and evaluated as EGFR inhibitors. nih.govresearchgate.netresearchgate.netnih.gov

Several studies have reported the synthesis of novel thiazole derivatives with potent EGFR inhibitory activity. For example, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and shown to act as dual inhibitors of EGFR and HER2 kinases. nih.gov Similarly, thiazolyl-pyrazoline derivatives have been discovered as dual inhibitors of EGFR and VEGFR-2. tandfonline.com The antiproliferative activity of these compounds often correlates with their ability to inhibit EGFR. nih.gov For instance, certain quinazoline-based thiazole derivatives have demonstrated potent inhibitory activity against wild-type and mutant forms of EGFR. bwise.krresearchgate.net

| Compound Series | Target(s) | Notable Activity |

| Thiazole and imidazo[2,1-b]thiazole derivatives | EGFR/HER2 | Dual inhibitors with potent anticancer activity. nih.gov |

| Thiazolyl-pyrazoline derivatives | EGFR/VEGFR-2 | Dual inhibitors with antiproliferative potential. tandfonline.com |

| Quinazoline-based thiazole derivatives | EGFR (wild-type and mutant) | Potent inhibition of various EGFR forms. bwise.krresearchgate.net |

| Benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | EGFR-TK | Antitumor activity against various cancer cell lines. nih.gov |

Cyclin-Dependent Kinase (CDK9) Inhibition (from related thiazole compounds)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a therapeutic target in cancer. acs.orgmdpi.com The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins that are critical for the survival of cancer cells. nih.govacs.org Several classes of compounds, including those with a thiazole core, have been explored as CDK9 inhibitors. acs.org

One prominent series of CDK9 inhibitors is based on a 4-thiazol-2-anilinopyrimidine scaffold. nih.gov Structure-activity relationship studies on these compounds have revealed that specific substitutions on the pyrimidine (B1678525) and thiazole rings can significantly impact their potency and selectivity for CDK9 over other CDKs, such as CDK2. nih.govacs.org For example, compound 12u from one such study was found to be a highly potent and selective CDK9 inhibitor with an IC50 of 7 nM and over 80-fold selectivity against CDK2. nih.govacs.org X-ray crystal structures of these inhibitors bound to CDK9 have provided valuable insights into their binding modes, aiding in the rational design of more effective inhibitors. nih.govacs.org

| Compound Series | Target | IC50 (CDK9) | Selectivity (vs. CDK2) |

| 4-thiazol-2-anilinopyrimidine derivatives | CDK9 | 7 nM (for compound 12u) | >80-fold (for compound 12u) nih.govacs.org |

| Pyrimidines with thiazole ring systems | CDK9 | 0.64 to 2.01 μM (for lead compound) | High selectivity for CDK9 nih.gov |

Antimicrobial Activity

Thiazole and its derivatives are well-established as having a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comjchemrev.comnih.govresearchgate.netsemanticscholar.org The thiazole nucleus is a key structural feature in many antimicrobial agents. researchgate.net The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. mdpi.com

Numerous studies have reported the synthesis and evaluation of novel thiazole derivatives with significant antimicrobial activity. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net For instance, a series of new heteroaryl(aryl) thiazole derivatives demonstrated moderate to good antibacterial activity against a panel of bacteria, with some compounds also showing promising antifungal activity. mdpi.comnih.gov In another study, newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity, with some compounds showing notable antibacterial and antifungal effects at higher concentrations. nih.gov The introduction of different substituents onto the thiazole ring can significantly influence the antimicrobial potency and spectrum of activity. mdpi.com

| Compound Series | Tested Against | Key Findings |

| Heteroaryl(aryl) thiazole derivatives | Bacteria and Fungi | Moderate antibacterial and good antifungal activity observed. mdpi.comnih.gov |

| 1,3-thiazole and benzo[d]thiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives displayed significant antibacterial and antifungal activity. nih.gov |

| Thiazole-based Schiff base compounds | E. coli and S. aureus | Favorable activity against both Gram-negative and Gram-positive bacteria. jchemrev.com |

| Functionalized 5-hetarylthiazoles | Human pathogenic bacteria and fungi | Several compounds exhibited higher antibacterial and antifungal potency than reference drugs. researchgate.net |

Anticancer and Antiproliferative Activity

The thiazole scaffold is a key feature in several anticancer agents, and its derivatives have been a focus of research for developing new cancer therapies.

A variety of thiazole and benzothiazole derivatives have demonstrated significant antiproliferative activity against several human cancer cell lines. For example, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were evaluated for their cytotoxic effects against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. researchgate.net

Benzimidazole-derived chalcones containing an aromatic amide substituent have been tested for their in vitro antitumor activity against human cancer cell lines including HCT116, HepG2, and A549. researchgate.net Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com

Studies on novel aminothiazole derivatives showed low cytotoxicity against A549 human pulmonary endothelial cells, suggesting a good in vitro safety profile for some of these compounds. mdpi.com Furthermore, the antiproliferative properties of certain compounds have been tested against the A549 lung cancer cell line, with some showing promising results. nih.govbiomedpharmajournal.org

Table 3: Antiproliferative Activity of Selected Thiazole and Related Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-Phenylthiazole-4-carboxamide derivatives | T47D, Caco-2, HT-29 | Cytotoxic effects | researchgate.net |

| Benzimidazole-derived chalcones | HCT116, HepG2, A549 | Antitumor activity | researchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity | mdpi.com |

| Novel aminothiazole derivatives | A549 | Low cytotoxicity | mdpi.com |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several derivatives containing the thiazole or benzothiazole core have been shown to induce apoptosis in cancer cells.

For instance, novel 2-amino-5-benzylthiazole derivatives have been found to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.netfao.org These compounds were shown to cause cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim, and decrease the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgfao.org They also induced DNA single-strand breaks and fragmentation in leukemia cells. ukrbiochemjournal.orgfao.org

Another study on a novel benzothiazole derivative demonstrated the induction of apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. mdpi.com This process involved the accumulation of reactive oxygen species (ROS), leading to the loss of mitochondrial transmembrane potential and ultimately, apoptosis. mdpi.com Similarly, 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis through the intrinsic pathway in cancer cells, as evidenced by DNA fragmentation and activation of caspase-3. scirp.org

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant properties are of significant interest. Thiazole derivatives have been investigated for their potential as antioxidant agents.

A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays. nih.gov Certain compounds within this series showed significant radical scavenging potential, which was attributed to the presence of electron-donating substituents. nih.gov

Phenolic thiazoles have also demonstrated remarkable antioxidant and antiradical properties. nih.govsemanticscholar.org The antioxidant activity of these compounds is often attributed to the presence of phenolic groups and/or a hydrazone moiety within their structure. nih.govsemanticscholar.org Furthermore, a study on 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and its derivatives investigated their antioxidant properties, identifying the molecule with an electron-donating substituent as having the highest antioxidant activity. scirp.org The antioxidant mechanism for these compounds was suggested to be through hydrogen atom transfer (HAT) and single-electron transfer (SPLET) mechanisms. scirp.org

Table 4: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Type | Assay Method | Activity | Reference |

|---|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | Radical scavenging assays | Significant radical scavenging potential | nih.gov |

| Phenolic thiazoles | Various antioxidant assays | Remarkable antioxidant and antiradical properties | nih.govsemanticscholar.org |

| 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole derivatives | DFT/TD-DFT calculations | High antioxidant activity | scirp.org |

Neuroprotective Potential

Derivatives of thiazole have emerged as promising candidates for the development of therapeutic agents for neurodegenerative disorders. nih.govjelsciences.com Research has focused on their ability to modulate key pathways involved in neuroinflammation, oxidative stress, and excitotoxicity.

Thiazolidine-4-carboxylic acid derivatives, for instance, have demonstrated neuroprotective effects in models of ethanol-induced neurodegeneration. jelsciences.comnih.gov These compounds are thought to act by mitigating neuroinflammation and oxidative distress, which are significant contributors to memory impairment and neuronal damage. nih.gov Studies suggest that the neuroprotective role of these derivatives is linked to the downregulation of pro-inflammatory cytokines and the modulation of pathways such as the p-NF-κB and NLRP3. jelsciences.com

In the context of excitotoxicity, which plays a role in conditions like epilepsy and Alzheimer's, thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors. mdpi.com By inhibiting AMPA receptor-mediated currents and enhancing deactivation rates, these compounds can reduce excessive excitatory neurotransmission, thus offering a potential neuroprotective mechanism. mdpi.com

Furthermore, certain thiazole derivatives have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative diseases like Parkinson's disease. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible inhibitors of human MAO-B, highlighting another avenue through which thiazole-based compounds may exert neuroprotective effects. nih.gov

| Derivative Class | Investigated Target/Model | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Thiazole-carboxamides | AMPA receptor modulation | Neurological disorders with dysregulated excitatory neurotransmission | mdpi.com |

| Thiazolidine-4-carboxylic acids | Ethanol-induced neurodegeneration | Neurodegenerative conditions involving neuroinflammation and oxidative stress | jelsciences.comnih.gov |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Monoamine oxidase B (MAO-B) inhibition | Neurodegenerative disorders (e.g., Parkinson's disease) | nih.gov |

Other Investigated Biological Activities (e.g., anti-inflammatory, antithrombotic, anticonvulsant, repellent)

The structural versatility of the thiazole nucleus has allowed for the development of derivatives with a broad spectrum of biological activities beyond neuroprotection. globalresearchonline.netnih.gov

Anti-inflammatory Activity

Several studies have confirmed the anti-inflammatory potential of phenyl thiazole derivatives. wjpmr.compharmainfo.in In preclinical models, such as the carrageenan-induced rat paw edema assay, various 2-substituted-N-(4-substituted-phenylthiazol-2yl) acetamides and other diphenylthiazole derivatives have demonstrated significant anti-inflammatory effects. wjpmr.comresearchgate.net The activity of these compounds is often compared to standard anti-inflammatory drugs like nimesulide. pharmainfo.inresearchgate.net Research suggests that the anti-inflammatory action may stem from the inhibition of pro-inflammatory mediators. wjpmr.com For example, a study on diphenylthiazole derivatives indicated they may act as COX enzyme inhibitors. researchgate.net

| Compound Class | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Substituted Phenyl Thiazoles | Carrageenan-induced rat hind paw edema | Significant reduction in paw edema volume | pharmainfo.inresearchgate.net |

| Nitro-substituted Thiazole Derivatives | Carrageenan and formalin-induced rat paw edema | Appreciable anti-inflammatory activity, with some compounds showing better activity than others at specific time points | wjpmr.com |

| Diphenylthiazole Derivatives | Carrageenan-induced paw edema in mice | Significant reduction in inflamed paws, with one compound being more active than diclofenac | researchgate.net |

Antithrombotic Activity

Thiazole derivatives have also been explored for their potential as antithrombotic agents. The clinically approved drug Edoxaban, which contains a thiazole ring, functions as an antithrombotic agent. nih.gov Research has identified other thiazole compounds with potent antiplatelet effects. One such derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, was found to be a powerful inhibitor of collagen-induced platelet aggregation in vitro across multiple species, including humans. nih.gov This compound was shown to inhibit platelet aggregation when administered orally in laboratory animals, suggesting its potential as a therapeutic antithrombotic agent. nih.gov Additionally, novel series of thiadiazole derivatives, which are structurally related to thiazoles, have shown inhibitory activity against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). brieflands.com

Anticonvulsant Activity

The thiazole scaffold is a key feature in the development of novel anticonvulsant drugs. nih.gov Numerous derivatives, including thiazolidinones, 2-aminothiazoles, and thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazoles, have been synthesized and evaluated in preclinical seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govzsmu.edu.uamdpi.com For instance, 6-(4-fluorophenyl)thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazole demonstrated selective protection against MES-induced seizures, while 6-(4-propoxyphenyl)thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazole was active in both MES and PTZ screens. nih.govresearchgate.net Similarly, certain (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-1,3-thiazoles have shown high anticonvulsant activity in both MES and PTZ models. tandfonline.com These findings underscore the potential of thiazole-based compounds in the search for new treatments for epilepsy. zsmu.edu.ua

| Derivative Class | Compound Example | Anticonvulsant Activity (Model) | Reference |

|---|---|---|---|

| Thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazoles | 6-(4-Fluorophenyl)thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazole | Active in MES test (ED₅₀ = 49.1 mg/Kg) | nih.govresearchgate.net |

| Thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazoles | 6-(4-Propoxyphenyl)thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazole | Active in MES and PTZ tests (PTZ ED₅₀ = 63.4 mg/Kg) | nih.govresearchgate.net |

| Thiazolidinones | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Exhibited high anticonvulsant properties | zsmu.edu.ua |

| Hydrazinyl-1,3-thiazoles | 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | High activity in MES and PTZ tests | tandfonline.com |

Repellent Activity

While the primary focus of pharmacological research on thiazole derivatives has been on therapeutic applications in humans, the inherent biological activity of this heterocyclic system has also been leveraged in the field of crop protection. Thiazole and isothiazole (B42339) derivatives are recognized for their strong biological activity and are used in the development of pesticides. acs.org Their effectiveness as fungicides and herbicides points to a broader bioactivity that can be interpreted as a repellent or toxic effect against various pests, thereby protecting crops. researchgate.net This application, while not pharmacological in a medical sense, further demonstrates the diverse biological impact of the thiazole chemical scaffold. acs.org

Table of Compounds

| Compound Name |

|---|

| (3-(5-Methylthiazol-2-yl)phenyl)methanol |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives |

| 2-Substituted-N-(4-substituted-phenylthiazol-2yl) acetamides |

| Nimesulide |

| Diclofenac |

| 4,5-bis(p-Methoxyphenyl)-2-(trifluoromethyl)-thiazole |

| Edoxaban |

| 6-(4-Fluorophenyl)thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazole |

| 6-(4-Propoxyphenyl)thiazolo[3,2-b] pharmainfo.innih.govbrieflands.comtriazole |

| 5-[(Z)-(4-Nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone |

| (E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-1,3-thiazoles |

| 3-(4-(4-Bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione |

Mechanism of Action Investigations

Elucidation of Molecular Targets and Binding Sites

There is currently no publicly available research that identifies the specific molecular targets or binding sites of (3-(5-Methylthiazol-2-yl)phenyl)methanol.

Biochemical Pathway Modulation

Information regarding the modulation of any specific biochemical pathways by this compound is not available in the current body of scientific literature.

Cellular Effects and Signaling Pathway Interventions

Detailed studies on the cellular effects and any intervention in signaling pathways by this compound have not been reported in publicly accessible research.

Structure-Based Mechanistic Insights

Due to the lack of identified molecular targets and binding interactions, there are no structure-based mechanistic insights available for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Potency

The biological activity of the (3-(5-Methylthiazol-2-yl)phenyl)methanol scaffold can be significantly modulated by introducing or modifying substituents on the thiazole (B1198619) ring, the phenyl ring, and the methanol (B129727) group.

The methyl group at the 5-position of the thiazole ring plays a significant role in modulating the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets. As an electron-donating group, the methyl substituent can influence the basicity and nucleophilicity of the thiazole ring. ontosight.ai

| Compound Series | C5-Substituent | Observed Effect on Activity | Biological Target/Assay |

| Antimigration Agents | Methyl | Near complete loss of activity | Cell motility inhibition |

| Antimicrobial Agents | Methyl | No significant effect | Antibacterial/Antifungal |

| Anti-inflammatory Agents | Methyl | Component of potent derivatives | COX-1 Inhibition |

Modification of the phenyl ring is a cornerstone of SAR studies. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

For thiazole-based compounds, these effects are well-documented. In one study on anticancer agents, a chlorine substitution at the meta-position of the phenyl ring was found to be far superior for antimigration activity compared to a substitution at the ortho-position. ontosight.ai Another study on cytotoxic thiazole derivatives found that compounds with a 4-chlorophenyl or a 3-nitrophenyl group exhibited the highest potency. nih.gov Similarly, for antifungal phenylthiazole derivatives, the introduction of methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl ring was shown to confer excellent activity against M. oryzae. researchgate.net

These findings indicate that the phenyl ring of the this compound scaffold is highly amenable to substitution. The meta-position of the methanol group allows for targeted modifications at the ortho- and para-positions relative to the thiazole linker, which can be exploited to enhance target engagement and optimize physicochemical properties.

| Phenyl Substitution | Position | Effect on Activity | Compound Series/Target |

| Chlorine | meta | Superior activity | Anticancer (Antimigration) |

| Chlorine | ortho | Inferior activity | Anticancer (Antimigration) |

| 4-Chloro | para | High cytotoxic activity | Anticancer (Cytotoxicity) |

| 3-Nitro | meta | High cytotoxic activity | Anticancer (Cytotoxicity) |

| Methyl / Halogen | ortho / para | Excellent activity | Antifungal (M. oryzae) |

The hydroxymethyl (-CH2OH) or methanol group is a critical functional group that can serve multiple roles. It can act as a hydrogen bond donor and acceptor, contributing directly to binding affinity with a biological target. It also provides a key vector for further derivatization, allowing for the exploration of the surrounding chemical space.

In the context of the drug candidate YC-1 (Lificiguat), which features a hydroxymethyl-furyl moiety, the hydroxymethyl group was found to be a more effective substituent than other modifications, highlighting its importance for biological activity. nih.govmdpi.com Derivatization of such a group can significantly alter a compound's properties. Common modifications include:

Etherification (-CH₂OR): This modification can increase lipophilicity and modulate metabolic stability.

Esterification (-CH₂OC(O)R): This can create prodrugs that are cleaved in vivo to release the active parent alcohol.

Conversion to Amines (-CH₂NR₂): Introducing a basic nitrogen atom can improve aqueous solubility and provide an additional point of interaction with the target.

While specific SAR studies on the derivatization of the methanol group in this compound are not extensively documented, the principles of medicinal chemistry suggest that this group is a prime target for optimization to improve potency, selectivity, and pharmacokinetic profiles. nih.gov

Conformation and Stereochemistry in Biological Activity

Computational studies on other 2-phenylthiazole (B155284) scaffolds have shown that the dihedral angle between the two rings is a key determinant of biological activity. This conformation dictates the spatial orientation of substituents and their ability to interact with specific residues in a target's active site. While no specific conformational studies on this compound are available, it is understood that its biological activity would be intrinsically linked to its ability to adopt a specific, low-energy conformation recognized by its molecular target.

Pharmacophore Development and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a general pharmacophore can be proposed based on its constituent parts and SAR data from related compounds.

Key pharmacophoric features likely include:

The 5-Methylthiazole (B1295346) Ring: This unit can act as a hydrogen bond acceptor (via the nitrogen atom) and engage in aromatic or hydrophobic interactions. The methyl group provides a specific steric and hydrophobic feature.

The Phenyl Ring: This serves as a central hydrophobic scaffold. Its substitution points are key vectors for optimization, allowing for the introduction of additional hydrogen bond donors/acceptors or hydrophobic groups to enhance target affinity.

The Methanol Group: This functional group is a critical hydrogen bond donor and acceptor, likely forming key interactions within the target's binding pocket.

The Relative Orientation: The meta-substitution pattern fixes the geometric arrangement of these features, which is a fundamental component of the pharmacophore.

In the development of thiazole-based VEGFR-2 inhibitors, the thiazole ring was identified as a central aromatic linker occupying a key region of the enzyme's active site. Similarly, in SIRT2 inhibitors, thiazole derivatives were designed to fit a pharmacophore model consisting of a central core, a hydrophobic region, and a terminal aromatic group. Optimization of the this compound scaffold would involve modifying its features to better match the specific pharmacophoric requirements of a given biological target.

Comparative Analysis with Related Thiazole-Containing Scaffolds

The 2-phenylthiazole motif is a common scaffold, but its activity can be compared to other related thiazole-containing structures to understand the importance of its specific arrangement.

Fused vs. Non-fused Systems: The this compound scaffold is a non-fused system. Fused systems, such as imidazo[2,1-b]thiazole (B1210989) and thiazolo[4,5-b]pyridine, incorporate the thiazole ring into a more rigid, bicyclic structure. These rigid scaffolds can sometimes offer higher affinity by reducing the entropic penalty of binding, but they also offer less conformational flexibility. Studies on anticancer agents have shown that fused imidazo[2,1-b]thiazole derivatives can be highly potent, demonstrating the utility of this alternative scaffold.

Comparison with Bioisosteres: The thiazole ring itself can be considered a bioisostere of other aromatic rings like phenyl, pyridine, or pyrazole. For example, thiazoloquinoxaline-based VEGFR-2 inhibitors have been designed as bioisosteres of the indazole ring found in the drug Pazopanib. The unique electronic and steric properties of the 5-methylthiazole ring contribute to its specific biological profile compared to these other heterocyclic systems.

This comparative analysis highlights that while the 2-(phenyl)thiazole scaffold is a privileged structure, its efficacy is highly dependent on its specific substitution, isomeric arrangement, and comparison to alternative fused or bioisosteric scaffolds.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies have been published for (3-(5-Methylthiazol-2-yl)phenyl)methanol. Research on analogous phenylthiazole structures has utilized docking to predict their binding modes and affinities against various protein targets, such as enzymes and receptors.

Prediction of Binding Affinity and Pose

There is no available data predicting the binding affinity (such as Ki or IC50 values) or the specific binding pose of this compound with any biological target. Such studies on other thiazole (B1198619) derivatives have been used to rationalize their biological activity and guide the design of more potent molecules.

Identification of Key Interacting Residues

Without docking studies, the key amino acid residues that might interact with this compound within a protein's active site remain unidentified. For other thiazole-containing ligands, these interactions are crucial for understanding the mechanism of action and are typically identified through computational analysis.

Dynamics Simulations and Conformational Analysis

No molecular dynamics (MD) simulations or detailed conformational analyses for this compound have been reported. MD simulations are employed for other thiazole compounds to understand the stability of ligand-protein complexes, observe conformational changes, and refine docking poses over time.

De Novo Design and Virtual Screening Applications

This compound has not been documented as a lead compound or fragment in de novo design or virtual screening campaigns. The simple phenylthiazole methanol (B129727) scaffold could potentially serve as a starting point in such computational drug discovery efforts, but no studies have been published to this effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no relevant literature available to conduct a Quantitative Structure-Activity Relationship (QSAR) analysis for this compound. QSAR models are developed for series of related compounds to correlate their chemical structures with biological activity. As there are no published activity data or studies on a series of analogs of this specific compound, no such models exist.

Derivatization and Lead Optimization Strategies

Design and Synthesis of Novel Analogs of (3-(5-Methylthiazol-2-yl)phenyl)methanol

The design and synthesis of new analogs of this compound would likely focus on modifications at several key positions: the thiazole (B1198619) ring, the phenyl ring, and the benzylic alcohol.

Modification of the Thiazole Ring: The 5-methyl group on the thiazole ring is a potential point for modification. Varying the size and electronic properties of this substituent could influence the compound's interaction with its biological target. For instance, replacing the methyl group with other alkyl groups (ethyl, propyl), electron-withdrawing groups (e.g., trifluoromethyl), or electron-donating groups (e.g., methoxy) could be explored. The synthesis of such analogs would typically involve the Hantzsch thiazole synthesis or related methods, starting from appropriately substituted thioamides and α-haloketones.

Substitution on the Phenyl Ring: The phenyl ring offers multiple positions for substitution to explore structure-activity relationships (SAR). The introduction of substituents on the phenyl ring can modulate the compound's lipophilicity, electronic distribution, and metabolic stability. For example, the addition of halogen atoms (F, Cl, Br) or small alkyl groups could enhance binding affinity through favorable interactions with the target protein. Synthetic access to these analogs can be achieved through standard cross-coupling reactions, such as Suzuki or Stille couplings, on a suitably functionalized phenyl precursor.

Modification of the Benzylic Alcohol: The benzylic alcohol moiety is a key functional group that can participate in hydrogen bonding with a biological target. Its derivatization could lead to analogs with improved properties. For example, conversion of the alcohol to an ether or an ester could alter the compound's solubility and cell permeability. Furthermore, oxidation of the alcohol to an aldehyde or a carboxylic acid, or its replacement with an amine or a thiol, would introduce new functional groups for potential interactions.

An illustrative table of potential analogs and the rationale for their design is presented below.

| Analog | Modification | Rationale |

| (3-(5-Ethylthiazol-2-yl)phenyl)methanol | Methyl to Ethyl on thiazole | Explore steric tolerance at the 5-position of the thiazole ring. |

| (3-(5-(Trifluoromethyl)thiazol-2-yl)phenyl)methanol | Methyl to Trifluoromethyl on thiazole | Introduce an electron-withdrawing group to alter electronic properties. |

| (4'-Fluoro-3-(5-methylthiazol-2-yl)phenyl)methanol | Addition of Fluorine to the phenyl ring | Modulate lipophilicity and potentially introduce a favorable halogen bond interaction. |

| 2-(3-(5-Methylthiazol-2-yl)phenyl)ethan-1-ol | Insertion of a methylene (B1212753) spacer | Increase conformational flexibility of the side chain. |

| 3-(5-Methylthiazol-2-yl)benzyl acetate | Esterification of the alcohol | Mask the polar hydroxyl group to potentially improve cell permeability. |

This table is for illustrative purposes and represents general strategies for analog design.

Strategies for Enhancing Potency and Selectivity

Once a series of analogs has been synthesized, the next step is to evaluate their biological activity to identify compounds with enhanced potency and selectivity. This is an iterative process of design, synthesis, and testing.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial for establishing a clear SAR. By comparing the biological activity of the synthesized analogs, medicinal chemists can deduce which structural features are important for potency and selectivity. For instance, if analogs with electron-withdrawing groups on the phenyl ring consistently show higher potency, this would suggest a specific electronic requirement for target engagement.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of more potent and selective analogs. Molecular docking can help visualize the binding mode of the compounds within the active site of the target protein, providing insights for rational design. QSAR models can be built to correlate the physicochemical properties of the analogs with their biological activity, enabling the prediction of the potency of yet-unsynthesized compounds.

A hypothetical SAR summary for a series of analogs is provided in the table below.

| Position of Modification | Substituent | Effect on Potency | Interpretation |

| Thiazole-5 | Small alkyl (e.g., Ethyl) | Maintained or slightly increased | A small hydrophobic pocket may be present. |

| Thiazole-5 | Bulky alkyl (e.g., t-Butyl) | Decreased | Steric hindrance at this position is detrimental. |

| Phenyl-4' | Halogen (e.g., Fluoro, Chloro) | Increased | Potential for halogen bonding or favorable hydrophobic interactions. |

| Phenyl-2' | Methoxy (B1213986) | Decreased | Steric clash or unfavorable electronic interaction. |

| Benzylic Position | Etherification | Decreased | The free hydroxyl group is likely a key hydrogen bond donor. |

This table presents a hypothetical SAR and is intended to illustrate the process of lead optimization.

Exploration of Prodrug Approaches

For compounds with suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism, a prodrug approach can be a viable strategy. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

For this compound, the benzylic alcohol is an ideal handle for the attachment of a promoiety.

Ester Prodrugs: One of the most common prodrug strategies for alcohols is the formation of an ester. nih.gov Esterase enzymes, which are abundant in the body, can hydrolyze the ester bond to release the active alcohol. nih.gov The choice of the ester promoiety can be tailored to modulate the physicochemical properties of the prodrug. For example, a more lipophilic ester can enhance membrane permeability, while a more hydrophilic ester can improve aqueous solubility.

Carbonate and Carbamate Prodrugs: Carbonates and carbamates are other potential prodrug forms for the hydroxyl group. These are also generally cleaved by esterases to release the parent drug.

Phosphate (B84403) Prodrugs: To significantly enhance aqueous solubility, a phosphate ester prodrug can be prepared. The highly polar phosphate group can be cleaved by alkaline phosphatases in the body to regenerate the active alcohol.

Conclusions and Future Research Directions

Summary of Key Research Findings for (3-(5-Methylthiazol-2-yl)phenyl)methanol

A thorough search of scientific databases and peer-reviewed publications indicates a lack of specific research focused on this compound. Consequently, there are no key research findings to summarize regarding its synthesis, characterization, biological activity, or therapeutic potential. The scientific community has yet to publish detailed studies that would provide data for a comprehensive analysis of this particular compound.

While general synthetic methods for thiazole (B1198619) derivatives are well-established, such as the Hantzsch thiazole synthesis, and could theoretically be adapted for the production of this compound, no specific protocols or characterization data for this compound are readily available in the literature. Similarly, no in vitro or in vivo studies appear to have been conducted to determine its pharmacological or biological properties.

Unaddressed Research Questions and Challenges

The absence of dedicated research on this compound means that a multitude of fundamental research questions remain unanswered. The primary challenge is the current lack of any scientific inquiry into this compound. Key unaddressed questions include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its detailed physicochemical properties, including its crystal structure, solubility, and stability?

Biological Activity: Does this compound exhibit any significant biological activity? Could it act as an inhibitor or modulator of any enzymes or receptors of therapeutic interest?

Pharmacokinetics and Pharmacodynamics: If biologically active, what are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? What is its mechanism of action at the molecular level?

Structure-Activity Relationships (SAR): How do modifications to the 5-methylthiazole (B1295346) or the phenylmethanol moieties affect the compound's potential biological activity?

The principal challenge for researchers interested in this compound would be to initiate these foundational studies without any prior art to build upon.

Potential for Further Academic Exploration

Despite the current lack of research, the structural motifs present in this compound suggest several avenues for academic exploration. The thiazole ring is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The phenylmethanol group also offers a site for further chemical modification.

Potential areas for academic investigation include:

Anticancer Research: Many thiazole derivatives have been investigated as anticancer agents. Future studies could explore the cytotoxicity of this compound against various cancer cell lines.

Antimicrobial Drug Discovery: The thiazole nucleus is a core component of some antimicrobial agents. Screening this compound for activity against a panel of pathogenic bacteria and fungi could be a worthwhile endeavor.

Enzyme Inhibition Studies: The specific arrangement of functional groups might allow this compound to act as an inhibitor for enzymes such as kinases, proteases, or others implicated in disease.

Materials Science: The aromatic and heterocyclic nature of the compound could lend itself to applications in materials science, for example, as a building block for organic semiconductors or ligands for metal complexes.

Strategic Directions for Rational Design of Novel Thiazole-Based Compounds

While direct research on this compound is absent, the principles of rational drug design can be applied to create novel thiazole-based compounds for which this molecule could serve as a starting point or a fragment. Strategic directions would involve:

Fragment-Based Drug Discovery (FBDD): this compound could be used as a fragment in FBDD screening campaigns to identify its binding to therapeutic targets. Hits could then be grown and optimized to develop more potent molecules.

Bioisosteric Replacement: The thiazole ring or the phenylmethanol group could be replaced with other bioisosteres to modulate the compound's properties, such as solubility, metabolic stability, and target affinity.

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding of this compound and its virtual derivatives to the active sites of known drug targets. This would help prioritize the synthesis of compounds with a higher likelihood of being active.

Combinatorial Chemistry: A combinatorial library of derivatives could be synthesized by modifying the phenyl ring with various substituents or by altering the functional group at the benzylic position to systematically explore the structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.